(5-(Trifluoromethyl)pyridin-2-yl)methanamine
Overview
Description
(5-(Trifluoromethyl)pyridin-2-yl)methanamine is a chemical compound with the molecular formula C7H7F3N2. It is characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which is further connected to a methanamine group. This compound is known for its significant applications in various fields of scientific research and industry.
Mechanism of Action
Mode of Action
It has been synthesized via pd-catalyzed amination reactions , suggesting that it may interact with its targets through amine functional groups.
Pharmacokinetics
Some properties can be inferred from its chemical structure . It has a high gastrointestinal absorption and is predicted to be BBB permeant . Its lipophilicity (Log Po/w) is 1.36 (iLOGP), 0.63 (XLOGP3), 2.56 (WLOGP), 0.98 (MLOGP), and 1.96 (SILICOS-IT), with a consensus Log Po/w of 1.5 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(Trifluoromethyl)pyridin-2-yl)methanamine typically involves the reaction of 2-cyano-3-chloro-5-(trifluoromethyl)pyridine with suitable reagents. One common method includes the reduction of the cyano group to an amine group using hydrogenation or other reducing agents . The reaction conditions often involve the use of inert gases like nitrogen or argon to prevent oxidation and maintain the purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale hydrogenation processes. These processes are optimized for high yield and purity, often utilizing catalysts and controlled temperature and pressure conditions to ensure efficient conversion of starting materials to the desired product .
Chemical Reactions Analysis
Types of Reactions
(5-(Trifluoromethyl)pyridin-2-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it to different amine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction reactions may yield different amine derivatives, while substitution reactions can produce a variety of substituted pyridine compounds .
Scientific Research Applications
(5-(Trifluoromethyl)pyridin-2-yl)methanamine has a wide range of applications in scientific research:
Biology: The compound is utilized in the study of biological pathways and enzyme interactions.
Industry: The compound is employed in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
(5-Methylpyridin-2-yl)methanamine: Similar structure but with a methyl group instead of a trifluoromethyl group.
(3-Chloro-5-(trifluoromethyl)-2-pyridyl)methanamine: Contains a chloro group in addition to the trifluoromethyl group.
(4-Methoxypyridin-2-yl)methanamine: Features a methoxy group instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in (5-(Trifluoromethyl)pyridin-2-yl)methanamine imparts unique properties, such as increased lipophilicity and metabolic stability. These characteristics make it particularly valuable in pharmaceutical and agrochemical applications, where such properties are often desirable .
Properties
IUPAC Name |
[5-(trifluoromethyl)pyridin-2-yl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2/c8-7(9,10)5-1-2-6(3-11)12-4-5/h1-2,4H,3,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVQOLQUEKRHKKJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(F)(F)F)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00396536 | |
Record name | (5-(trifluoromethyl)pyridin-2-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00396536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
164341-39-3 | |
Record name | 5-(Trifluoromethyl)-2-pyridinemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=164341-39-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (5-(trifluoromethyl)pyridin-2-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00396536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [5-(trifluoromethyl)pyridin-2-yl]methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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